

# An In-depth Technical Guide to 8-Methylisoquinoline: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 8-Methylisoquinoline

Cat. No.: B3029354

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## Introduction

**8-Methylisoquinoline** is a heterocyclic aromatic organic compound featuring an isoquinoline core with a methyl group substituted at the 8-position.[1] The isoquinoline scaffold is a significant structural motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with pronounced biological activities.[2][3] As such, **8-Methylisoquinoline** serves as a valuable and versatile building block in medicinal chemistry and organic synthesis, offering a platform for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of **8-Methylisoquinoline**, its synthesis and reactivity, potential applications in drug discovery, and essential safety protocols.

## Physicochemical Properties

**8-Methylisoquinoline** is typically a pale yellow to brown liquid or solid, depending on its purity.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, other values are computed predictions and should be regarded as such.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	143.18 g/mol	--INVALID-LINK--
CAS Number	62882-00-2	--INVALID-LINK--, --INVALID-LINK--
Appearance	Pale yellow to brown liquid or solid	--INVALID-LINK--
Boiling Point	258.7 °C at 760 mmHg	--INVALID-LINK--
Melting Point	Data not available	
Density	~1.076 g/cm <sup>3</sup>	--INVALID-LINK--
Flash Point	107.7 °C	--INVALID-LINK--
Solubility	Varies in different solvents	--INVALID-LINK--
pKa (Computed)	5.03 ± 0.17	--INVALID-LINK--

Solubility Profile: While detailed quantitative solubility data is not readily available in the literature, as a heterocyclic aromatic amine, **8-Methylisoquinoline** is expected to be soluble in a range of common organic solvents such as ethanol, chloroform, and acetone. Its solubility in water is anticipated to be low.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **8-Methylisoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The proton NMR spectrum of **8-Methylisoquinoline** is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the nitrogen atom and the methyl group.

- <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons and the methyl carbon.

Mass Spectrometry (MS): The mass spectrum of **8-Methylisoquinoline** will show a molecular ion peak (M<sup>+</sup>) at an m/z corresponding to its molecular weight (143.19). Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending in the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system.

## Synthesis of 8-Methylisoquinoline

The synthesis of the isoquinoline core can be achieved through several classic named reactions. While a specific, detailed protocol for **8-Methylisoquinoline** is not widely published, its synthesis can be conceptually approached through methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

### Conceptual Synthetic Approach: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for constructing the isoquinoline skeleton.[\[4\]](#)[\[5\]](#)[\[6\]](#) It involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of **8-Methylisoquinoline**, this would conceptually involve the following steps:

- **Starting Material:** The synthesis would begin with a suitably substituted β-phenylethylamine, specifically 2-(2-methylphenyl)ethanamine.
- **Amide Formation:** This amine would be acylated, for example, with acetyl chloride or acetic anhydride, to form the corresponding N-acetyl-2-(2-methylphenyl)ethanamine.
- **Cyclization:** The resulting amide would then be subjected to cyclodehydration using a condensing agent such as phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) or phosphoryl chloride (POCl<sub>3</sub>). This step facilitates the intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate.

- Dehydrogenation: The final step involves the dehydrogenation of the dihydroisoquinoline intermediate to yield the aromatic **8-Methylisoquinoline**. This can be achieved using a catalyst such as palladium on carbon (Pd/C).



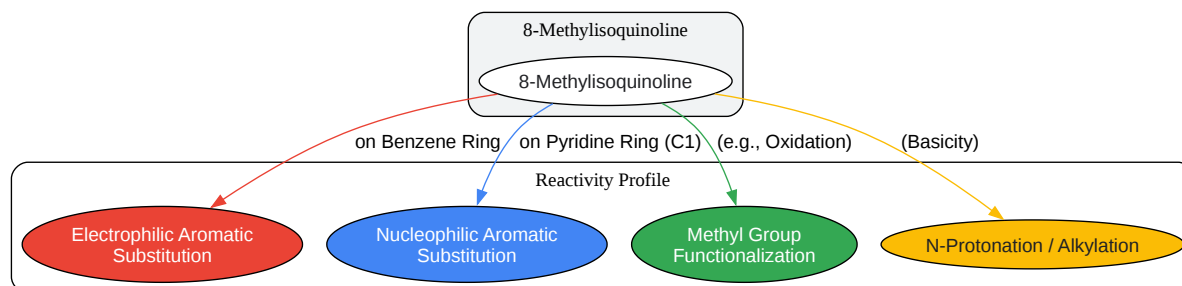
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Figure 1: Conceptual workflow for the synthesis of **8-Methylisoquinoline** via the Bischler-Napieralski reaction.

## Chemical Reactivity

The chemical reactivity of **8-Methylisoquinoline** is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich benzene ring, and the activating effect of the methyl group.

- Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids.[2]
- Electrophilic Aromatic Substitution: The benzene ring is more susceptible to electrophilic attack than the pyridine ring. The substitution is directed by the existing methyl group and the fused pyridine ring.[9]
- Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the C1 position.
- Reactions of the Methyl Group: The methyl group can undergo various reactions, such as oxidation or halogenation, providing a handle for further functionalization.



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Figure 2: Conceptual reactivity map for **8-Methylisoquinoline**.

## Applications in Drug Development

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[10] Isoquinoline alkaloids and their synthetic derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3]

**8-Methylisoquinoline**, as a substituted isoquinoline, is a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially leading to derivatives with unique biological profiles. Its utility lies in providing a foundational structure that can be further elaborated to target specific biological pathways.

## Safety and Handling

Hazard Identification: **8-Methylisoquinoline** is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

Recommended Handling Procedures: A detailed protocol for handling **8-Methylisoquinoline** should be established in any laboratory setting.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle **8-Methylisoquinoline** in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Avoiding Contact: Take precautions to prevent contact with skin, eyes, and clothing.[12] In case of contact, immediately flush the affected area with copious amounts of water.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
- Spill Response: In the event of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.

## Conclusion

**8-Methylisoquinoline** is a heterocyclic compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its isoquinoline core provides a foundation for the development of a diverse range of biologically active molecules. While there are some gaps in the publicly available experimental data for this specific compound, its predicted properties and the known chemistry of the isoquinoline class provide a strong basis for its application in research. Adherence to strict safety protocols is paramount when handling this compound. Further research into the specific reactivity and biological activity of **8-Methylisoquinoline** derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.

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